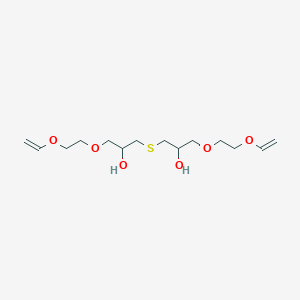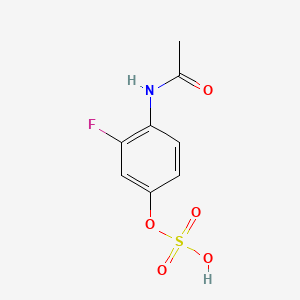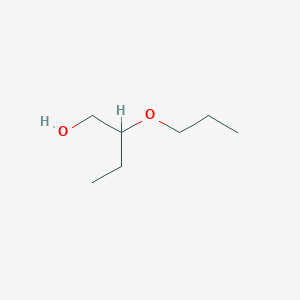![molecular formula C10H14N6O B14333700 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine CAS No. 104422-59-5](/img/structure/B14333700.png)
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, often as pigments or enzyme cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine typically involves the formation of the pteridine ring system from a pyrimidine precursor. One common method includes the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under controlled pH conditions to form the pteridine ring . The intermediate 6-hydroxymethylpteridine is then converted to the desired compound through a series of steps involving protection and deprotection of functional groups and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents like triphenyl dibromophosphorane can help in minimizing side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or the side chains.
Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the pteridine ring .
Applications De Recherche Scientifique
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in its activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antifolate drug with a similar pteridine structure.
Aminopterin: Another antifolate with structural similarities.
Folic Acid: A vitamin with a pteridine ring system.
Uniqueness
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is unique due to its specific side chains and functional groups, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
104422-59-5 |
|---|---|
Formule moléculaire |
C10H14N6O |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
6-(propan-2-yloxymethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)17-4-6-3-13-9-7(14-6)8(11)15-10(12)16-9/h3,5H,4H2,1-2H3,(H4,11,12,13,15,16) |
Clé InChI |
FIVQPQDPONTBLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1=CN=C2C(=N1)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


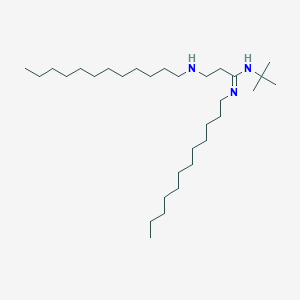
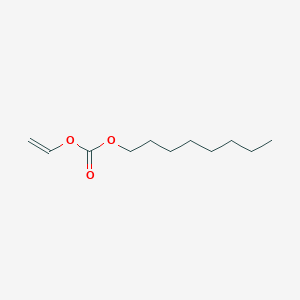
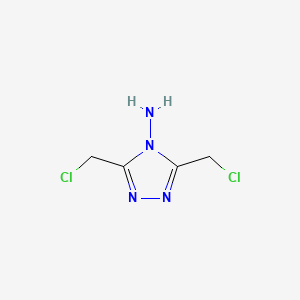
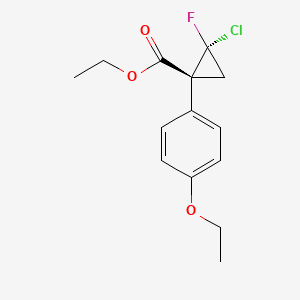
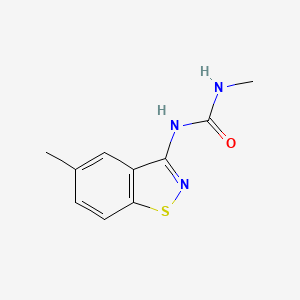
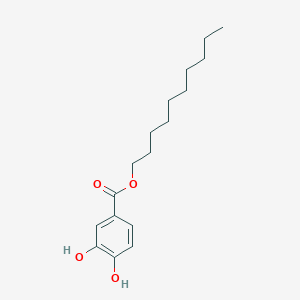
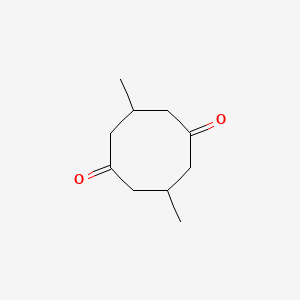
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
